Ortho-Bromo vs. Meta-Bromo Isomer: Impact on Computed Lipophilicity and Predicted Membrane Permeability
The target ortho-bromo isomer (CAS 1796965-53-1) exhibits a computed XLogP3-AA value of 1.7 [1]. While experimental logP data for the meta-bromo isomer (CAS 1798539-48-6) are not publicly available, the difference in bromine position is expected to alter the molecular dipole moment and hydrogen-bond acceptor capacity of the carbonyl group due to neighboring group effects . For medicinal chemistry campaigns, even a ±0.3 log unit deviation in lipophilicity can shift a compound's predicted membrane permeability profile and off-target binding liability, meaning the ortho isomer is not a direct substitute for the meta variant without independent experimental validation.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 (PubChem computed value) |
| Comparator Or Baseline | N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide (meta-bromo isomer, CAS 1798539-48-6); XLogP3-AA value not publicly reported but predicted to differ due to altered solvation shell |
| Quantified Difference | Not precisely quantifiable due to lack of direct experimental comparison, but a measurable shift in logP is predicted based on positional isomerism principles in aromatic amides. |
| Conditions | In silico prediction using PubChem's XLogP3 algorithm |
Why This Matters
Procurement decisions for lead optimization or SAR studies must be precise: the ortho-bromo isomer provides a unique structural probe that cannot be assumed equivalent to meta-bromo or para-bromo analogs, as lipophilicity differences directly influence pharmacokinetic performance.
- [1] PubChem. (2024). N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide. CID 76148275. View Source
